N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide
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Overview
Description
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a nitro group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Nitro Group: Nitration of the pyrrole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Hydroxyphenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the hydroxyphenyl group is coupled with the nitro-pyrrole intermediate in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate pathways involved in apoptosis (programmed cell death), making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)benzamide: Similar structure but lacks the nitro and pyrrole groups.
4-nitrobenzamide: Contains the nitro group but lacks the hydroxyphenyl and pyrrole groups.
Pyrrole-2-carboxamide: Contains the pyrrole ring but lacks the hydroxyphenyl and nitro groups.
Uniqueness
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[[1-(4-hydroxyphenyl)-4-nitro-5-pyridin-3-ylpyrrol-2-yl]amino]methylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-19-10-8-18(9-11-19)27-21(25-15-26-23(30)16-5-2-1-3-6-16)13-20(28(31)32)22(27)17-7-4-12-24-14-17/h1-15,29H,(H,25,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQQEVGRVPXDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CNC2=CC(=C(N2C3=CC=C(C=C3)O)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=CNC2=CC(=C(N2C3=CC=C(C=C3)O)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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